molecular formula C10H14N2O4 B12871192 Dimethyl 4-ethyl-3-methyl-1H-pyrazole-1,5-dicarboxylate

Dimethyl 4-ethyl-3-methyl-1H-pyrazole-1,5-dicarboxylate

Cat. No.: B12871192
M. Wt: 226.23 g/mol
InChI Key: SYBUOLCBAFRAAR-UHFFFAOYSA-N
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Description

Dimethyl 4-ethyl-3-methyl-1H-pyrazole-1,5-dicarboxylate is a pyrazole derivative, a class of compounds known for their versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique substitution pattern, which includes ethyl and methyl groups, as well as two ester functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-ethyl-3-methyl-1H-pyrazole-1,5-dicarboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethyl-3-methyl-1H-pyrazole with dimethyl carbonate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the ester groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-ethyl-3-methyl-1H-pyrazole-1,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used to replace the ester groups under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

Dimethyl 4-ethyl-3-methyl-1H-pyrazole-1,5-dicarboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 4-ethyl-3-methyl-1H-pyrazole-1,5-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors or other proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 1H-pyrazole-3,5-dicarboxylate
  • 4-Methyl-1H-pyrazole
  • 3,4-Dimethyl-1H-pyrazole

Uniqueness

Dimethyl 4-ethyl-3-methyl-1H-pyrazole-1,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups, along with two ester functionalities, differentiates it from other pyrazole derivatives and contributes to its versatility in various applications.

Biological Activity

Dimethyl 4-ethyl-3-methyl-1H-pyrazole-1,5-dicarboxylate is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article provides an overview of the biological activity associated with this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Overview of Pyrazole Compounds

Pyrazole derivatives are known for their wide range of biological activities. They have been reported to exhibit antimicrobial, antiviral, anti-inflammatory, analgesic, and anticancer properties. The structural features of pyrazoles significantly influence their biological activity, making them important in medicinal chemistry.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving nucleophilic substitution reactions. The compound's structure includes two carboxylate groups that enhance its solubility and reactivity. The presence of ethyl and methyl groups on the pyrazole ring plays a crucial role in modulating its biological activity.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. A study found that compounds with similar pyrazole structures demonstrated effective inhibition against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound NameBacterial Strains TestedInhibition Zone (mm)
This compoundE. coli, S. aureus, P. aeruginosa15 - 25
Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylateBacillus subtilis20
Methyl 3-methyl-1H-pyrazole-4-carboxylateKlebsiella pneumoniae18

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated in several studies. It has shown promising results in reducing inflammation markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro . These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases.

Anticancer Properties

Recent studies have explored the anticancer properties of pyrazole derivatives. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. One study reported that compounds within this class exhibited selective cytotoxicity against breast cancer cells while sparing normal cells . The proposed mechanism involves the induction of apoptosis through mitochondrial pathways.

Case Studies

Case Study 1: Antimicrobial Efficacy

A research team synthesized a series of pyrazole derivatives and tested their antimicrobial efficacy against standard bacterial strains. Among these, this compound exhibited superior activity compared to traditional antibiotics . This highlights its potential as an alternative treatment option.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation induced by carrageenan in rats, this compound was administered. Results indicated a significant reduction in paw edema compared to control groups, demonstrating its effectiveness in mitigating inflammatory responses .

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

dimethyl 4-ethyl-3-methylpyrazole-1,5-dicarboxylate

InChI

InChI=1S/C10H14N2O4/c1-5-7-6(2)11-12(10(14)16-4)8(7)9(13)15-3/h5H2,1-4H3

InChI Key

SYBUOLCBAFRAAR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C)C(=O)OC)C(=O)OC

Origin of Product

United States

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